molecular formula C13H11FN2O2 B578389 Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate CAS No. 1314988-17-4

Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate

Cat. No. B578389
CAS RN: 1314988-17-4
M. Wt: 246.241
InChI Key: PNQCQNFYAYAWJP-UHFFFAOYSA-N
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Description

Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate, also known as MFB, is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. MFB is a fluorinated benzoate ester that has been shown to exhibit a number of interesting properties, including strong binding affinity for metal ions, low toxicity, and good solubility in organic solvents.

Scientific Research Applications

Synthesis and Optimization

Methyl 2-amino-5-fluorobenzoate, a compound related to Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate, was synthesized through nitrification, esterification, and hydronation using 3-fluorobenzoic acid as raw material. An optimal synthesis route was established, yielding a high purity product confirmed by various analytical methods (Yin Jian-zhong, 2010).

Antiviral Applications

Novel a-aminophosphonates containing 6-fluorobenzothiazole moiety derivatives, which may share structural similarities or synthetic pathways with Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate, were synthesized and showed significant antiviral activities against tobacco mosaic virus (TMV) and potato virus Y (PVY) in vivo, suggesting potential antiviral applications (D. Xie et al., 2017).

Synthesis of Novel Derivatives

Conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors were synthesized, indicating potential psychiatric applications. These compounds, including aminomethylbenzo[b]furanones, could be related in structure or synthetic approach to Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate, highlighting its utility in creating new pharmaceutical agents (E. Raviña et al., 2000).

Catalysis and Theoretical Studies

Efficient approaches for the synthesis of compounds involving microwave-assisted Fries rearrangement were reported, providing insights into the synthesis and application of complex molecules, possibly including Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate. Theoretical studies complemented these findings, offering a deeper understanding of the reactions involved (R. Moreno-Fuquen et al., 2019).

Ligand-Receptor Interaction Studies

Fluorescence correlation spectroscopy was employed to investigate ligand-receptor interactions, offering a method that could be applied to study the binding properties of Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate with biological targets. This technique allows for the rapid determination of binding constants and stoichiometry (T. Wohland et al., 1999).

properties

IUPAC Name

methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-18-13(17)10-6-8(2-4-11(10)14)9-3-5-12(15)16-7-9/h2-7H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQCQNFYAYAWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CN=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718567
Record name Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1314988-17-4
Record name Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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